molecular formula C23H26N6O4S B4064298 N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Cat. No.: B4064298
M. Wt: 482.6 g/mol
InChI Key: SWHMASPSYWTZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.17362451 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that analogues of complex compounds, especially those involving nitro groups and heterocyclic structures, can possess significant anticancer properties. For example, nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) have therapeutic indexes much higher than their counterparts, indicating a potential for anticancer drug design (Sosnovsky, Rao, & Li, 1986).

Antitubercular Activity

Compounds derived from 2-amino-5-nitrothiazole have been synthesized and shown to exhibit significant antibacterial, antifungal, and specifically antitubercular activities. Such research indicates the potential of complex molecules with nitro groups and amide linkages in combating infectious diseases (Samadhiya, Sharma, & Srivastava, 2013).

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, especially those involving triazol, thiadiazole, and isothiazol structures, has been a focus of research due to their diverse biological activities. Such studies often aim to explore the potential of these compounds in pharmaceutical applications, including their roles as antimicrobial, antiviral, and anticancer agents. The research on these heterocycles demonstrates the importance of exploring complex molecules for new therapeutic agents (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Fluorescent Properties and Synthesis Techniques

The synthesis and exploration of fluorescent properties of derivatives, such as those involving nitro and amino groups, highlight the potential for complex compounds to be used in materials science, including applications in sensing, imaging, and as fluorescent markers (Rangnekar & Shenoy, 1987).

Properties

IUPAC Name

N-[2-methyl-1-[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-14(2)20(25-22(31)16-8-6-5-7-9-16)21-26-27-23(28(21)4)34-13-19(30)24-18-12-17(29(32)33)11-10-15(18)3/h5-12,14,20H,13H2,1-4H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHMASPSYWTZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.